3-(Bromomethyl)oxetane structure and chemical properties
3-(Bromomethyl)oxetane structure and chemical properties
An In-depth Technical Guide to 3-(Bromomethyl)oxetane for Researchers and Drug Development Professionals
Introduction
3-(Bromomethyl)oxetane is a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the oxetane motif into drug candidates has garnered significant attention due to its ability to favorably modulate physicochemical properties. Oxetanes can improve metabolic stability, enhance aqueous solubility, and reduce lipophilicity.[1][2] This four-membered cyclic ether can act as a polar isostere for gem-dimethyl or carbonyl groups, offering a unique tool for lead optimization in drug discovery.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of 3-(Bromomethyl)oxetane.
Structure and Chemical Properties
The structure of 3-(Bromomethyl)oxetane consists of a four-membered oxetane ring substituted with a bromomethyl group at the 3-position. This bifunctional nature—a strained ether ring and a reactive alkyl bromide—dictates its chemical behavior.
Caption: Chemical structure of 3-(Bromomethyl)oxetane.
The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under Lewis acidic conditions.[4] The primary bromide serves as an excellent leaving group, making the molecule a versatile reagent for introducing the oxetanylmethyl moiety via nucleophilic substitution reactions.
Data Summary
The following tables summarize the key identifiers and physicochemical properties of 3-(Bromomethyl)oxetane.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 3-(bromomethyl)oxetane | [5] |
| CAS Number | 1374014-30-8 | [5] |
| Molecular Formula | C₄H₇BrO | [6] |
| Molecular Weight | 151.00 g/mol | [6] |
| SMILES | BrCC1COC1 | [6] |
| InChI Key | IEDRUQXJIWTVIL-UHFFFAOYSA-N | [6] |
| MDL Number | MFCD20278240 | [6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid to solid | [5] |
| Purity | ≥97% (typical) | [5] |
| Solubility | Soluble in most organic solvents | [7] |
| Storage Temperature | 0-8 °C | [5] |
| Storage Class | 11 - Combustible Solids | [6] |
Experimental Protocols
Synthesis of 3-(Bromomethyl)oxetane via Intramolecular Williamson Ether Synthesis
A common and robust method for synthesizing 3-(Bromomethyl)oxetane is the intramolecular Williamson ether synthesis starting from 3-Bromo-2-(bromomethyl)propan-1-ol.[1] This reaction involves the deprotonation of the alcohol followed by an intramolecular Sₙ2 reaction to form the strained oxetane ring.[1]
Caption: Experimental workflow for the synthesis of 3-(Bromomethyl)oxetane.
Materials:
-
3-Bromo-2-(bromomethyl)propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Solvent Addition: Anhydrous THF is added to create a slurry.[1]
-
Addition of Starting Material: The flask is cooled to 0 °C in an ice bath. A solution of 3-Bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension.[1]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).[1]
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.[1]
-
Work-up: The mixture is transferred to a separatory funnel and extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic layers are washed with brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is purified by silica gel column chromatography to yield pure 3-(Bromomethyl)oxetane.[1]
Reactivity and Applications in Synthesis
3-(Bromomethyl)oxetane is a key intermediate for introducing the 3-oxetanylmethyl group into molecules. The primary bromide is readily displaced by a variety of nucleophiles.
Caption: Nucleophilic substitution reactions of 3-(Bromomethyl)oxetane.
This reactivity makes it a valuable synthon for creating derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, it can be used to synthesize spirocyclic oxetanes, which are considered valuable alternatives to morpholine in medicinal chemistry.[8] The introduction of the oxetane moiety can lead to compounds with improved pharmacokinetic profiles, including enhanced metabolic stability and solubility, without significantly increasing lipophilicity.[2][3]
Safety and Handling
3-(Bromomethyl)oxetane should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.[9][10]
-
Handling: Avoid all personal contact, including inhalation of vapors. Avoid contact with moisture and incompatible materials. Do not eat, drink, or smoke when handling.[9]
-
Storage: Keep containers securely sealed in a dry, well-ventilated place.[11] Store at the recommended temperature of 0-8 °C.[5]
-
Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite. Place in a suitable, labeled container for waste disposal.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, consult a physician.[11]
-
Conclusion
3-(Bromomethyl)oxetane is a versatile and important building block for modern organic synthesis and medicinal chemistry. Its unique structural and chemical properties allow for the strategic incorporation of the oxetane motif, often leading to improved drug-like properties. The synthetic protocols are well-established, and its reactivity is predictable, making it a reliable tool for researchers and drug development professionals aiming to innovate and optimize new chemical entities. Proper safety and handling procedures are essential when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. 3-(Bromomethyl)oxetane 97% | CAS: 1374014-30-8 | AChemBlock [achemblock.com]
- 6. 3-(Bromomethyl)oxetane | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
